![molecular formula C14H10F2O3 B6402797 4-Fluoro-2-(4-fluoro-3-methoxyphenyl)benzoic acid, 95% CAS No. 1261901-01-2](/img/structure/B6402797.png)
4-Fluoro-2-(4-fluoro-3-methoxyphenyl)benzoic acid, 95%
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Overview
Description
4-Fluoro-2-(4-fluoro-3-methoxyphenyl)benzoic acid, 95% (4-Fluoro-2-FMPB) is a fluoroaromatic compound used in a variety of scientific research applications. It is a colorless, crystalline solid with a melting point of 154-156°C. 4-Fluoro-2-FMPB is a versatile compound with a wide range of applications in the fields of biochemistry and physiology.
Scientific Research Applications
4-Fluoro-2-FMPB is used in a variety of scientific research applications. It can be used as a substrate in enzyme assays, as a reagent in organic synthesis, and as a fluorescent marker in cell imaging. It is also used as a model compound in the study of drug metabolism and drug-protein interactions.
Mechanism of Action
4-Fluoro-2-FMPB is a substrate for a variety of enzymes, including cytochrome P450 enzymes, which are involved in drug metabolism. It can also act as a competitive inhibitor of enzymes, by binding to the active site of the enzyme and blocking its activity.
Biochemical and Physiological Effects
4-Fluoro-2-FMPB has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism. It has also been shown to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which are hormones involved in inflammation. In addition, 4-Fluoro-2-FMPB has been shown to act as an agonist of the cannabinoid receptor CB1, which is involved in the regulation of appetite, pain, and memory.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-Fluoro-2-FMPB in lab experiments is its versatility. It can be used in a variety of scientific research applications, including enzyme assays, organic synthesis, and cell imaging. Its ability to act as a competitive inhibitor of enzymes also makes it useful for studying drug metabolism and drug-protein interactions. However, 4-Fluoro-2-FMPB has some limitations. It is a relatively expensive compound, and it is not soluble in water, which can make it difficult to use in certain experiments.
Future Directions
The future directions for 4-Fluoro-2-FMPB are numerous. It could be used to study the effects of drug metabolism on the body, as well as the effects of drug-protein interactions. It could also be used to study the effects of cannabinoids on the body, as well as the effects of inflammation. Additionally, 4-Fluoro-2-FMPB could be used in the development of new drugs and drug delivery systems. Finally, it could be used in the development of new imaging techniques and techniques for studying cellular processes.
Synthesis Methods
4-Fluoro-2-FMPB can be synthesized from 4-fluoro-3-methoxybenzoic acid by a method using a palladium-catalyzed Suzuki-Miyaura coupling reaction. The reaction was carried out in a mixture of methanol, acetic acid, and potassium carbonate. The reaction was heated to 70°C and stirred for 4 hours. The product was then filtered, washed with water, and dried to obtain 4-Fluoro-2-FMPB in 95% pure form.
properties
IUPAC Name |
4-fluoro-2-(4-fluoro-3-methoxyphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O3/c1-19-13-6-8(2-5-12(13)16)11-7-9(15)3-4-10(11)14(17)18/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFIBKAOOUMGTQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C=CC(=C2)F)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60690183 |
Source
|
Record name | 4',5-Difluoro-3'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60690183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261901-01-2 |
Source
|
Record name | 4',5-Difluoro-3'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60690183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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